![molecular formula C7H5F4NO B6254370 [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol CAS No. 1227600-70-5](/img/no-structure.png)

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol” is a fluorinated compound with the empirical formula C6H3F4N . It has a molecular weight of 165.09 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol”, is an important research topic in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines can be prepared from 2-Chloro-3-(trifluoromethyl)pyridine .Molecular Structure Analysis

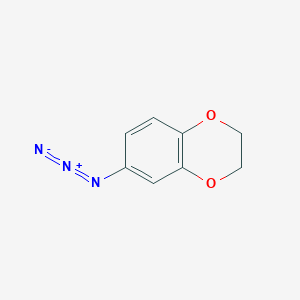

The molecular structure of “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol” includes a pyridine ring with a trifluoromethyl group and a fluorine atom attached . The SMILES string representation of the molecule isFc1cnccc1C(F)(F)F . Chemical Reactions Analysis

Trifluoromethylpyridines, including “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol”, can act as reactants in the preparation of aminopyridines through amination reactions . They can also be used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

“[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol” is a liquid at room temperature . It has a refractive index of 1.409 and a density of 1.384 g/mL at 25 °C .作用机制

Target of Action

Similar compounds such as 2-fluoro-4-(trifluoromethyl)pyridine have been used as reactants in the preparation of aminopyridines . Aminopyridines are known to target various enzymes and receptors, influencing numerous biological processes .

Mode of Action

It’s known that fluorinated pyridines, in general, can interact with their targets by forming strong bonds due to the unique physicochemical properties of the fluorine atom .

Biochemical Pathways

Fluorinated pyridines are known to influence a variety of biochemical pathways due to their unique characteristics .

Pharmacokinetics

The presence of fluorine in the compound could potentially enhance its metabolic stability and bioavailability .

Result of Action

Fluorinated pyridines are known to exhibit a wide range of biological activities, which can be attributed to the unique properties of the fluorine atom and the pyridine moiety .

Action Environment

The stability and reactivity of fluorinated compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

安全和危害

未来方向

Trifluoromethylpyridines, including “[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol”, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-fluoro-2-(trifluoromethyl)pyridine", "Formaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: React 3-fluoro-2-(trifluoromethyl)pyridine with formaldehyde in the presence of sodium borohydride and methanol to form [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol.", "Step 2: Purify the product by recrystallization or column chromatography.", "Step 3: Convert [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol to the hydrochloride salt by reacting with hydrochloric acid in diethyl ether.", "Step 4: Neutralize the hydrochloride salt with sodium hydroxide to obtain the final product, [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol." ] } | |

CAS 编号 |

1227600-70-5 |

产品名称 |

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol |

分子式 |

C7H5F4NO |

分子量 |

195.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。